N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[4-[2-(4-chlorophenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O6S2/c1-34(30,31)25-18-9-5-15(6-10-18)21-14-22(16-3-2-4-19(13-16)27(28)29)26(24-21)35(32,33)20-11-7-17(23)8-12-20/h2-13,22,25H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMLFCIOFRUVGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, also known by its CAS number 79817-49-5, is a compound that belongs to the pyrazole family. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 369.78 g/mol. It includes a sulfonamide functional group, which is significant for its biological activity. The structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H12ClN3O5S |
| Molecular Weight | 369.78 g/mol |
| Density | 1.57 g/cm³ |
| LogP | 5.33 |
| Polar Surface Area | 132.96 Ų |
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit anticancer properties . Pyrazoles have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that compounds with similar structures can inhibit the proliferation of breast cancer cells (MCF-7) and other tumor types through modulation of key signaling pathways .
Antimicrobial Properties
The compound also exhibits antimicrobial activity . Pyrazole derivatives are known to possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents. The presence of the chlorophenyl and nitrophenyl groups enhances this activity by increasing the lipophilicity and membrane permeability of the compounds .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, this compound may also demonstrate anti-inflammatory properties . Pyrazoles are recognized for their ability to inhibit inflammatory mediators and pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes involved in tumor growth and inflammation.
- Modulation of Signaling Pathways : This compound may affect various signaling pathways such as MAPK/ERK, which are crucial in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrazoles can induce oxidative stress in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrazole derivatives in drug development:
- A study published in Medicinal Chemistry explored various substituted pyrazoles and their effects on cancer cell lines, noting significant inhibition rates against MCF-7 cells .
- Another research article focused on the synthesis of pyrazole derivatives with enhanced anti-inflammatory properties, demonstrating their effectiveness in preclinical models .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 500.7 g/mol. Its structure features multiple functional groups that contribute to its biological activity, including sulfonamide and pyrazole moieties.
Anticancer Activity
Recent studies have demonstrated that compounds similar to N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibit significant anticancer properties. For instance, research shows that certain derivatives can inhibit the activity of protein kinases involved in cancer progression, particularly serum and glucocorticosteroid regulated kinases (SGK) . This inhibition is crucial for treating various cancers, including lung carcinoma, where compounds with similar structures have shown good antiproliferative activity against A549 cells .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases such as osteoarthritis and rheumatism. Studies indicate that compounds targeting SGK pathways can effectively reduce inflammation by regulating cellular responses to inflammatory stimuli .
Case Study 1: Inhibition of Protein Kinases
A study investigated the effects of similar sulfonamide derivatives on SGK activity. The results indicated that these compounds could significantly inhibit SGK isoform 1 activity, leading to reduced cell proliferation in cancer models. The study utilized molecular docking techniques to predict binding affinities and mechanisms of action .
Case Study 2: Anti-inflammatory Potential
In another research effort, derivatives of the compound were tested for their anti-inflammatory properties in vitro. The results showed a marked decrease in pro-inflammatory cytokine production when treated with these compounds, supporting their potential use in therapeutic applications for inflammatory diseases .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The target compound shares a pyrazole-sulfonamide scaffold with several analogs (Table 1). Key differences lie in the substituents on the phenyl rings and sulfonyl groups:
- 4-Chlorophenylsulfonyl vs. 3-Chlorophenylsulfonyl : The position of the chlorine atom (para vs. meta) influences electronic effects. A para-substituted chlorine (as in the target) may enhance symmetry and crystallinity compared to meta-substituted analogs like N-(4-{1-[(3-chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide (), which exhibits reduced planarity due to steric hindrance .
- 3-Nitrophenyl vs.
- Methanesulfonamide vs. Toluenesulfonamide: The shorter alkyl chain in the target’s methanesulfonamide moiety may improve solubility compared to bulkier analogs like N-(5-cyano-3-methyl-1-phenyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide (), which has a toluene sulfonamide group .
Table 1: Structural and Physical Comparison of Pyrazole Sulfonamide Derivatives
Physical Properties
- Melting Points: Analogs with strong electron-withdrawing groups (e.g., CF₃ in , NO₂ in target) exhibit higher melting points (109–110°C) compared to methoxy-substituted derivatives (69–70°C in ). This trend aligns with increased intermolecular dipole-dipole interactions .
- Solubility : Methanesulfonamide (target) may enhance aqueous solubility relative to toluenesulfonamides (), though the nitro group could counterbalance this by increasing hydrophobicity .
Computational and Analytical Insights
- Crystallography : SHELX software () is widely used for resolving crystal structures of sulfonamides, aiding in understanding packing efficiency and hydrogen-bonding networks. The target’s para-substituted groups may favor a more ordered lattice than meta-substituted analogs .
- Electronic Analysis : Tools like Multiwfn () could elucidate the nitro group’s impact on electron density distribution, particularly at the pyrazole N1 and sulfonamide S=O regions, which are critical for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
